molecular formula C9H6ClIN2O B13934691 3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole CAS No. 657423-55-7

3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole

Cat. No.: B13934691
CAS No.: 657423-55-7
M. Wt: 320.51 g/mol
InChI Key: XQUARYVCTXYWLA-UHFFFAOYSA-N
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Description

3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole is a heterocyclic compound that contains an oxadiazole ring. This compound is part of the 1,2,4-oxadiazole family, which is known for its diverse biological activities and applications in various fields such as medicinal chemistry, agriculture, and materials science . The presence of both chlorine and iodine atoms in its structure makes it a unique compound with potential for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-iodobenzohydrazide with chloroacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction proceeds through the formation of an intermediate hydrazide, which cyclizes to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can improve the efficiency and safety of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield azides or nitriles, while oxidation and reduction reactions can produce various oxidized or reduced derivatives .

Scientific Research Applications

3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole varies depending on its application. In medicinal chemistry, the compound may exert its effects by interacting with specific molecular targets such as enzymes or receptors. For example, it may inhibit the activity of certain enzymes involved in bacterial cell wall synthesis or cancer cell proliferation . The exact molecular pathways involved can vary and are often the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of both chlorine and iodine atoms in 3-Chloromethyl-5-(3-iodo-phenyl)-[1,2,4]oxadiazole makes it unique compared to its analogs. The iodine atom can participate in specific interactions and reactions that are not possible with other substituents, potentially leading to unique biological activities and applications .

Properties

CAS No.

657423-55-7

Molecular Formula

C9H6ClIN2O

Molecular Weight

320.51 g/mol

IUPAC Name

3-(chloromethyl)-5-(3-iodophenyl)-1,2,4-oxadiazole

InChI

InChI=1S/C9H6ClIN2O/c10-5-8-12-9(14-13-8)6-2-1-3-7(11)4-6/h1-4H,5H2

InChI Key

XQUARYVCTXYWLA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)I)C2=NC(=NO2)CCl

Origin of Product

United States

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